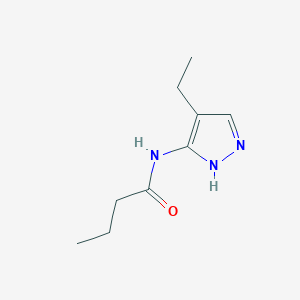
N-(4-Ethyl-1H-pyrazol-3-yl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Ethyl-1H-pyrazol-3-yl)butyramide: is a compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group at the 4-position of the pyrazole ring and a butyramide group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethyl-1H-pyrazol-3-yl)butyramide typically involves the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The reaction conditions often include refluxing the reactants in a suitable solvent, such as acetic acid, followed by purification steps like recrystallization.
Industrial Production Methods: Industrial production methods for pyrazole derivatives, including this compound, often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(4-Ethyl-1H-pyrazol-3-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: N-(4-Ethyl-1H-pyrazol-3-yl)butyramide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which have significant pharmaceutical applications .
Biology: The compound exhibits antimicrobial activity and is used in the development of antibacterial agents. It has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Medicine: The incorporation of the pyrazole ring enhances the biological activity of these compounds .
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and dyes. Its derivatives are employed as intermediates in the production of various chemical products .
Mechanism of Action
The mechanism of action of N-(4-Ethyl-1H-pyrazol-3-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. It also modulates the expression of genes involved in cell proliferation and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
- N-(4-Methyl-1H-pyrazol-3-yl)butyramide
- N-(4-Phenyl-1H-pyrazol-3-yl)butyramide
- N-(4-Isopropyl-1H-pyrazol-3-yl)butyramide
Comparison: N-(4-Ethyl-1H-pyrazol-3-yl)butyramide is unique due to the presence of the ethyl group at the 4-position of the pyrazole ring. This structural feature enhances its biological activity compared to other similar compounds. For instance, the ethyl group provides better lipophilicity, which can improve the compound’s ability to penetrate cell membranes and reach its molecular targets .
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
N-(4-ethyl-1H-pyrazol-5-yl)butanamide |
InChI |
InChI=1S/C9H15N3O/c1-3-5-8(13)11-9-7(4-2)6-10-12-9/h6H,3-5H2,1-2H3,(H2,10,11,12,13) |
InChI Key |
GJWWJTZZBYBREC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C=NN1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















